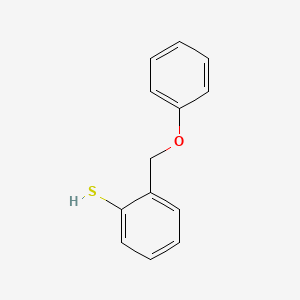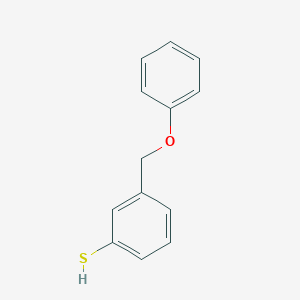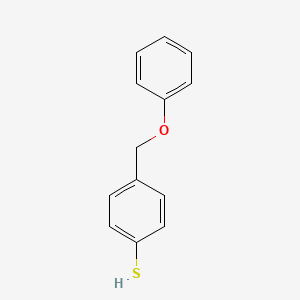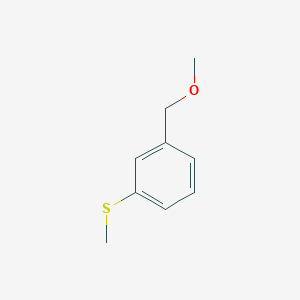![molecular formula C10H14S2 B8076682 Propyl[2-(methylthio)phenyl] sulfide](/img/structure/B8076682.png)
Propyl[2-(methylthio)phenyl] sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl[2-(methylthio)phenyl] sulfide is an organic compound characterized by the presence of a propyl group attached to a phenyl ring, which is further substituted with a methylthio group. This compound is part of the larger class of sulfides, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[2-(methylthio)phenyl] sulfide typically involves the reaction of 2-(methylthio)phenyl halides with propyl thiolates under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiolate anion, which then attacks the halide to form the desired sulfide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and control of reaction conditions. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl[2-(methylthio)phenyl] sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Propyl[2-(methylthio)phenyl] sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl[2-(methylthio)phenyl] sulfide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the methylthio group can enhance the compound’s ability to interact with sulfur-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl p-tolyl sulfide: Similar structure but with a methyl group instead of a propyl group.
Ethyl phenyl sulfide: Contains an ethyl group instead of a propyl group.
Thiophenol: Contains a phenyl ring directly bonded to a thiol group.
Uniqueness
Propyl[2-(methylthio)phenyl] sulfide is unique due to the specific combination of the propyl and methylthio groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methylsulfanyl-2-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLFGEWXILWJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076619.png)
![4-[(3,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076626.png)



![4-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076644.png)
![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
![3-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076660.png)
![2-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076666.png)
![4-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076673.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)

![[3-(Methoxymethyl)phenyl]-pyridin-2-ylmethanone](/img/structure/B8076692.png)
![1-[3-(Methoxymethyl)phenyl]propan-1-one](/img/structure/B8076700.png)
